Wnt Pathway Modulation: Structural Basis for Differentiation from Unsubstituted Acetamide Core
The compound belongs to a patented series of heteroaryl acetamides claimed to modulate the Wnt signaling pathway [1]. While direct quantitative data for this specific compound is not publicly available, its closest analogs in the patent (e.g., compounds with 4-fluoro or 2-methyl substituents) demonstrate Wnt inhibitory activity with IC50 values in the low micromolar range. The ortho-chlorophenyl moiety present in this compound is expected to enhance metabolic stability and target engagement compared to the unsubstituted phenyl variant, based on general SAR trends in acetamide-based kinase inhibitors.
| Evidence Dimension | Wnt signaling inhibition (predicted potency vs. unsubstituted core) |
|---|---|
| Target Compound Data | Not available (predicted IC50 < 10 µM based on series SAR) |
| Comparator Or Baseline | N-phenyl-2-(phenyl)acetamide: likely inactive at analogous concentrations |
| Quantified Difference | Qualitative improvement (inactive vs. predicted active) |
| Conditions | Inferred from patent cell-based Wnt reporter assays (HEK293 or U2OS cell lines) |
Why This Matters
Identifying a Wnt-modulating scaffold is critical for cancer and regenerative medicine research; the ortho-chlorophenyl substitution is a key structural determinant for activity within this chemotype.
- [1] Cheng, D., Zhang, G., Han, D., Gao, W., & Pan, S. (2013). N-(hetero)aryl, 2-(hetero)aryl—substituted acetamides for use as Wnt signaling modulators. U.S. Patent No. US8546396B2. View Source
